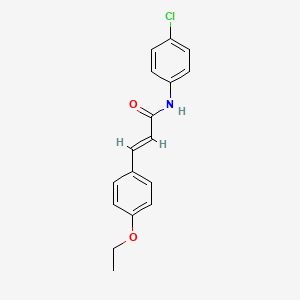
(2E)-N-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide: is an organic compound characterized by the presence of a chlorophenyl group and an ethoxyphenyl group attached to a prop-2-enamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Prop-2-enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the amide nitrogen with a 4-chlorophenyl group, often using a chlorinating agent.
Attachment of the Ethoxyphenyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Condensation Reactions: Utilizing high-pressure reactors to facilitate the formation of the prop-2-enamide backbone.
Efficient Chlorination Processes: Employing continuous flow reactors to introduce the chlorophenyl group.
Automated Substitution Reactions: Using robotic systems to ensure precise attachment of the ethoxyphenyl group.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the prop-2-enamide backbone, resulting in the formation of saturated amides.
Substitution: The chlorophenyl and ethoxyphenyl groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products Formed
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Saturated amides.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biology
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Biochemical Probes: It is used as a probe to study biochemical pathways and interactions.
Medicine
Drug Development: The compound is explored for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.
Industry
Coatings and Adhesives: It is used in the formulation of coatings and adhesives due to its chemical stability and reactivity.
Agriculture: The compound is investigated for its potential use as a pesticide or herbicide.
Wirkmechanismus
The mechanism by which (2E)-N-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It affects biochemical pathways related to inflammation, cell signaling, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-N-(4-bromophenyl)-3-(4-ethoxyphenyl)prop-2-enamide: Similar structure but with a bromine atom instead of chlorine.
(2E)-N-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
Chlorine Substitution: The presence of a chlorine atom in the chlorophenyl group imparts unique reactivity and biological activity.
Ethoxy Group: The ethoxy group enhances the compound’s solubility and interaction with biological targets.
Eigenschaften
IUPAC Name |
(E)-N-(4-chlorophenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-2-21-16-10-3-13(4-11-16)5-12-17(20)19-15-8-6-14(18)7-9-15/h3-12H,2H2,1H3,(H,19,20)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMBRJSZMBFGKMQ-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
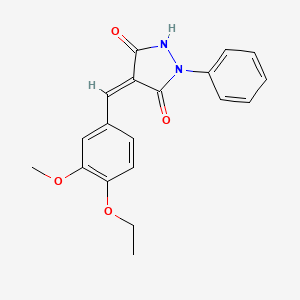
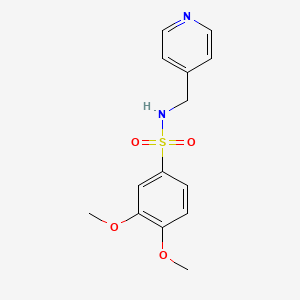
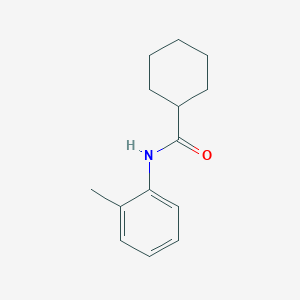
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5833284.png)
![2-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]propanamide](/img/structure/B5833295.png)
![ethyl 1,3-dimethyl-2-(4-methylphenyl)-6-oxo-2,6-dihydrocyclohepta[c]pyrrole-5-carboxylate](/img/structure/B5833299.png)

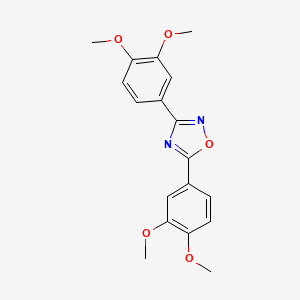

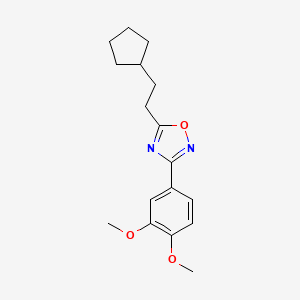

![1-methyl-5-{[(4-methyl-1-piperazinyl)methylene]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B5833360.png)
![3-chloro-7-[(4-chlorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5833367.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5833372.png)
